molecular formula C19H20N2O2 B562346 Phenylbutazone-d9 CAS No. 1189479-75-1

Phenylbutazone-d9

Cat. No. B562346
M. Wt: 317.436
InChI Key: VYMDGNCVAMGZFE-ABVHXWLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylbutazone-d9 is a deuterium-labeled version of Phenylbutazone . It is a non-steroidal anti-inflammatory drug (NSAID) and an inhibitor of the peroxidase activity of COX . It also inhibits prostaglandin I synthase . It is intended for use as an internal standard for the quantification of phenylbutazone by GC- or LC-MS .


Synthesis Analysis

Phenylbutazone degradation on precoated silica plates has been studied and a TLC procedure has been proposed to avoid this decomposition . An accurate estimation of Phenylbutazone and its main degradation products can be achieved with a chromatogram spectrophotometer .


Molecular Structure Analysis

The molecular formula of Phenylbutazone-d9 is C19H11D9N2O2 . The InChi Code is InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i1D3,2D2,3D2,14D2 .


Chemical Reactions Analysis

Phenylbutazone-d9 is a substrate for peroxidation by cyclooxygenase .


Physical And Chemical Properties Analysis

Phenylbutazone-d9 is a solid substance . It is soluble in methanol . The formula weight is 317.4 .

Scientific Research Applications

  • Oxidative Damage and Protection by Ascorbic Acid : Phenylbutazone accelerates the peroxidation of lipids and causes the inactivation of alpha-antiproteinase in the presence of myoglobin or haemoglobin plus H2O2. Ascorbic acid has been found to inhibit these pro-oxidant actions of phenylbutazone (Evans, Cecchini, & Halliwell, 1992).

  • Uric Acid Metabolism : Phenylbutazone is known for its potent analgesic properties, particularly in the treatment of gout. It significantly reduces serum urate levels in gouty and non-gouty subjects, though the mechanisms of this effect have been subject to various interpretations (Wyngaarden, 1955).

  • Gastrointestinal Effects in Horses : In horses, phenylbutazone has been shown to alter gastrointestinal barrier function and induce specific changes in the microbiota. Nutritional therapy can attenuate these changes, suggesting a potential avenue for mitigating the adverse effects of phenylbutazone in equine gastrointestinal health (Whitfield-Cargile et al., 2021).

  • Interaction with Phospholipid Bilayers : Phenylbutazone can alter the phase transition temperature of phospholipid bilayers, affecting their thermotropic properties. This indicates its potential impact on cell membrane dynamics and drug delivery systems (Sainz, Chantres, Elorza, & Elorza, 1993).

  • Toxicity and Safety Considerations : Various studies highlight the potential toxic effects of phenylbutazone, including renal and hepatic injury, gastrointestinal ulcers, and even blood dyscrasias in humans. These risks underline the importance of controlled usage and monitoring for adverse effects (Newton & Rose, 1991).

  • Veterinary Use and Pharmacokinetics : Phenylbutazone is widely used in veterinary medicine, particularly for treating inflammation in horses. Its pharmacokinetics, including metabolism, plasma half-life, and interaction with feed, are crucial for understanding its therapeutic efficacy and safety in animals (Tobin et al., 1986).

  • Analytical Methods for Detection : Advanced analytical methods like electrochemical sensing coupled with selective extraction have been developed for the detection of phenylbutazone in biological samples, highlighting its significance in drug monitoring and compliance (Meucci et al., 2013).

  • Environmental Contamination and Residues : Investigations have shown that environmental contamination from treated animals can lead to the presence of phenylbutazone residues in untreated animals, posing a significant concern in food safety and animal welfare (Barnes et al., 2017).

Safety And Hazards

Phenylbutazone, the non-deuterated form of Phenylbutazone-d9, has been associated with risks of heart and blood vessel problems like heart attack and stroke . It may also raise the chance of severe and sometimes deadly stomach or bowel problems like ulcers or bleeding .

Future Directions

Phenylbutazone-d9 is a high-quality, certified reference material available for purchase online . It has potential for ankylosing spondylitis research .

properties

IUPAC Name

4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,2-diphenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i1D3,2D2,3D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMDGNCVAMGZFE-ABVHXWLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylbutazone-d9

Citations

For This Compound
7
Citations
Y You, CE Uboh, LR Soma, F Guan, X Li… - Journal of analytical …, 2009 - academic.oup.com
A sensitive liquid chromatographic-tandem mass spectrometric method was developed and validated for screening, quantification, and confirmation of phenylbutazone and …
Number of citations: 23 academic.oup.com
TS Thompson, DK Noot, JD Kendall - Food Additives and …, 2010 - Taylor & Francis
… were fortified with 0.01 µg ml −1 phenylbutazone-d9. … All samples were fortified with 0.01 µg ml −1 phenylbutazone-d9. … The concentration of the internal standard phenylbutazone-d9 is …
Number of citations: 10 www.tandfonline.com
E Lasonder, WD Weringa - Journal of colloid and interface science, 1990 - Elsevier
… 6 ml dry ethanol, and 1.4 g (7.4 mmol) diphenylhydrazine (recrystallized from ethanol) in a nitrogen atmosphere ( 1 h at 190-200C) with formation of 1.2 g (3.8 mmol) phenylbutazone-d9…
Number of citations: 66 www.sciencedirect.com
T Tobin, GD Mundy, WA Rees, JD Harkins… - Proceddings of the …, 1997 - ivis.org
Modern analytical tests, including those for legitimate therapeutic medications, can be extremely sensitive. Because of this, ineffective traces or residues of a number of legitimate …
Number of citations: 1 www.ivis.org
T TOBIN - 1999 - files2.shewaya.com
Modern analytical methods used by racing analysts are characterized by low limits of detection, resulting in identification of certain medications and/or their metabolites long after the …
Number of citations: 3 files2.shewaya.com
X Li - 2020 - vtechworks.lib.vt.edu
Block copolymers have been extensively applied in diverse fields including packaging, electrolytes, delivery devices, and biosensors. Multiple investigations have been carried out on …
Number of citations: 0 vtechworks.lib.vt.edu
T Tobin, MK Stirling - thomastobin.com
1! Summary: Racing has been testing for drugs and medications since about 1903: Racehorse testing is thus by far the longest established, broadest in scope and most sensitive drug …
Number of citations: 2 www.thomastobin.com

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